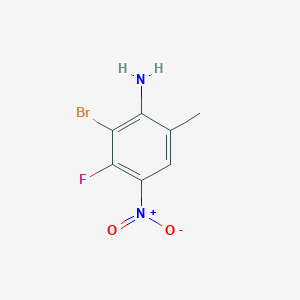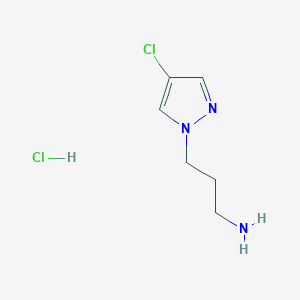![molecular formula C13H11ClN4S2 B3003588 3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-63-2](/img/structure/B3003588.png)
3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine is a triazole derivative that is of interest due to its potential biological activities. Triazole compounds have been widely studied for their pharmacological properties, including their role as COX-2 inhibitors, which are important in the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes to form 1,2,3-triazoles, a process that can be catalyzed by copper or rhodium complexes. In the case of β-sulfanyl enamides, N-sulfonyl-1,2,3-triazoles react with thioesters in the presence of a rhodium(II) catalyst. This reaction proceeds through the formation of an α-imino rhodium carbene complex, followed by nucleophilic addition of the sulfur atom of a thioester onto the carbenoid carbon atom and subsequent intramolecular migration of the acyl group from the sulfur atom to the imino nitrogen atom .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for multiple noncovalent interactions that stabilize the crystal structure. For instance, the related compound 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibits a crystal structure stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox F···π and S···C(π) contacts. These interactions are crucial for the supramolecular self-assembly in the crystalline state .
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the presence of substituents on the triazole ring. In the synthesis of β-sulfanyl enamides, the insertion of an enamine moiety into the sulfur-carbonyl bond of thioesters is a key step. This reaction is facilitated by the generation of a reactive rhodium carbene complex, which can undergo further transformations leading to the formation of sulfur-containing lactams .
Physical and Chemical Properties Analysis
Triazole derivatives often exhibit unique physical and chemical properties due to their heterocyclic structure and the presence of various substituents. These properties can affect their biological activity and their interactions with biological targets. For example, the selective inhibition of the COX-2 enzyme by a triazole-based COX-2 inhibitor is a result of the compound's ability to bind selectively to the COX-2 enzyme over COX-1, which is likely influenced by the compound's molecular structure and the noncovalent interactions it can form .
Applications De Recherche Scientifique
Glycosylation in Carbohydrate Research
The study by El Ashry et al. (2009) explored the glycosylation of triazole derivatives, similar to the compound , showcasing their potential in carbohydrate research. They synthesized various glycosylated derivatives, providing insights into regioselectivity and the influence of different bases and conditions, including microwave irradiation, on these reactions (El Ashry et al., 2009).
Synthesis of Schiff Bases and Antimicrobial Activity
Hu, Li, and Huang (2006) reported the synthesis of Schiff bases containing triazole and oxadiazole units, derived from triazole-thiol compounds. These synthesized compounds were evaluated for their antibacterial properties, demonstrating the potential use of triazole derivatives in antimicrobial studies (Hu, Li, & Huang, 2006).
Reactions of Triazole-Thiols
Kaldrikyan et al. (2016) investigated the reactions of 1,2,4-triazole-3-thiols, closely related to the compound . They studied various reactions leading to new triazole derivatives, emphasizing the versatility of triazole-thiols in synthesizing diverse chemical structures with potential applications in various fields (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the pharmacological properties of triazole-thiol derivatives. Their study on the cyclization of these compounds and subsequent pharmacological testing in mice highlights the potential of triazole derivatives in developing new pharmacologically active substances (Maliszewska-Guz et al., 2005).
Structural Analysis and Potential Inhibitory Properties
Al-Wahaibi et al. (2019) focused on the structural analysis of a triazole compound, identifying it as a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Their comprehensive study using single-crystal X-ray diffraction and DFT calculations reveals the structural nuances and potential drug design applications of triazole derivatives (Al-Wahaibi et al., 2019).
Synthesis and Antimicrobial Activities
Hussain, Sharma, and Amir (2008) synthesized various triazole and thiadiazole derivatives, testing their antimicrobial activities. This study underscores the relevance of triazole compounds in the development of new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S2/c14-10-5-2-1-4-9(10)8-20-13-17-16-12(18(13)15)11-6-3-7-19-11/h1-7H,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFDKHAVAAIMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)


![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)
![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)